N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S/c1-20-14-15-25-26(17-20)33-28(29-25)30(19-23-13-8-16-32-23)27(31)18-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIQAGZJDNIIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide (CAS Number: 1171997-50-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
| Property | Details |
|---|---|
| Molecular Formula | C28H28N2O2S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 1171997-50-4 |
Antitumor Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The biological activity can be attributed to the structural features of these compounds, particularly the presence of electron-donating groups and specific substitutions on the phenyl rings.
In a study examining various thiazole derivatives, certain compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for developing new anticancer agents .
Anticonvulsant Activity
Thiazole-based compounds have also been explored for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that specific substitutions enhance anticonvulsant efficacy. For example, compounds with methoxy or dimethyl substitutions on the phenyl ring showed improved activity in preclinical models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that interactions with cellular targets such as protein kinases or apoptosis pathways may play a crucial role in its therapeutic efficacy .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific functional groups was found to enhance their potency.
- Apoptotic Induction : Compounds related to this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This is attributed to their ability to scavenge reactive oxygen species (ROS) and modulate neuronal signaling pathways .
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with electron-withdrawing groups demonstrate enhanced inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations ranging from 0.98 to 3.9 µg/mL .
Antitumor Activity
Thiazole derivatives have also been studied for their antitumor properties. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.
Anticonvulsant Effects
The anticonvulsant potential of related thiazole compounds has been documented, with some derivatives demonstrating significant activity in animal models. For example, compounds similar to this compound have been shown to modulate GABAergic transmission, which is crucial for seizure control .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is vital for optimizing their pharmacological properties. The presence of specific functional groups can greatly influence a compound's bioactivity and selectivity. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases antimicrobial potency |
| Alkyl substitutions | Modulates cytotoxicity |
| Hydroxyl groups | Enhances solubility |
This table summarizes how variations in chemical structure impact the biological activity of thiazole derivatives.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Antimicrobial Study : A study demonstrated that a series of thiazole compounds exhibited varying degrees of antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The most active compound showed an MIC comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that certain thiazole derivatives induced apoptosis through mitochondrial pathways. These findings support further investigation into their use as anticancer therapeutics .
- Neuropharmacological Evaluation : A recent evaluation indicated that some thiazole derivatives could effectively reduce seizure frequency in animal models, highlighting their potential as anticonvulsants .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzothiazole Derivatives
Physicochemical Properties
- Melting Points : Nitro-substituted 6d has a higher mp (176–185°C) due to polar interactions, whereas methyl and trifluoromethyl analogs (e.g., 133–134°C in ) show lower melting points .
- Spectroscopic Data : The target compound’s ¹H-NMR would likely show distinct signals for tetrahydrofuran protons (δ 3.5–4.0 ppm) and diphenylpropanamide aromatic resonances (δ 7.2–7.8 ppm), contrasting with fluorine-coupled splitting in fluorinated analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
